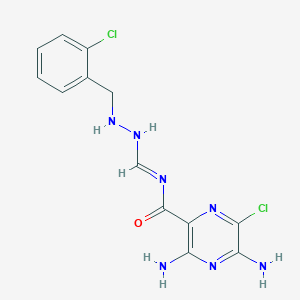

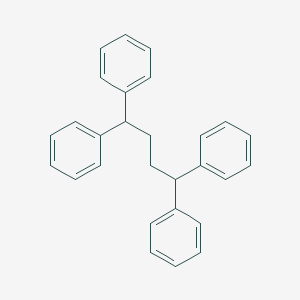

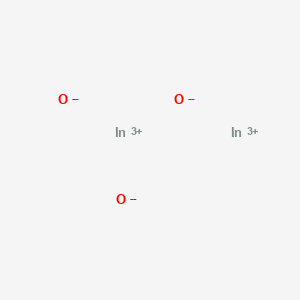

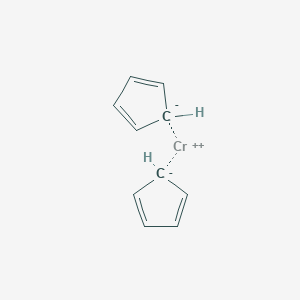

![molecular formula C9H11ClO2 B072105 2-[(4-Chlorobenzyl)oxy]-1-ethanol CAS No. 1200-15-3](/img/structure/B72105.png)

2-[(4-Chlorobenzyl)oxy]-1-ethanol

Vue d'ensemble

Description

Synthesis Analysis

The synthesis of related compounds involves various chemical reactions, including esterification, reduction, and condensation processes. For example, 2-(4-Chlorophenyl)ethanol was synthesized from 2-(4-chlorophenyl)acetic acid through esterification and reduction, achieving a yield of over 95% under optimized conditions (Yang Lirong, 2007). Another synthesis route involved the preparation of 2-(4-((4-chlorophenyl)(phenyl)methyl)piperazin-1-yl)ethanol from 1-(bromophenylmethyl)-4-chlorobenzene and 2-hydroxyethylpiperazine, reaching an 88.5% yield (Wang Jin-peng, 2013).

Molecular Structure Analysis

The molecular structure of related compounds has been elucidated using various techniques, including X-ray diffraction and nuclear magnetic resonance (NMR) spectroscopy. For example, the crystal structure of a molecular complex of 3-[1-(4-nitrophenyl)-3-oxobutyl]-4-hydroxychromen-2-one with ethanol was investigated, revealing hydrogen bonding interactions that form infinite chains in the crystal (A. Kochetov, L. G. Kuz’mina, 2007).

Chemical Reactions and Properties

Chemical reactions involving 2-[(4-Chlorobenzyl)oxy]-1-ethanol and related compounds often include oxidation, hydroxylation, and enzymatic processes. For instance, chloroperoxidase catalyzed the oxidation of p-methylanisole and p-ethylanisole to their corresponding alcohols, showing substrate specificity and reaction mechanisms akin to cytochrome P450 (V. P. Miller, R. Tschirret-Guth, P. Ortiz de Montellano, 1995).

Applications De Recherche Scientifique

Catalytic Oxidation in Hydrocarbons

Research on the catalytic oxidation of chlorinated hydrocarbons, including chlorobenzene (ChB), showed enhanced oxidation in the presence of ethanol. This study highlights the potential application of 2-[(4-Chlorobenzyl)oxy]-1-ethanol in enhancing the oxidation of specific hydrocarbons, providing insight into its use in environmental remediation or industrial processes (Musialik-Piotrowska & Mendyka, 2004).

Biocatalysis and Green Chemistry

A study on the enzymatic process for preparing chiral intermediates, such as (S)-2-Chloro-1-(3,4-difluorophenyl)ethanol, highlighted the potential of 2-[(4-Chlorobenzyl)oxy]-1-ethanol in green chemistry. The use of ketoreductase in the bioreduction process demonstrates an environmentally sound approach with high productivity, indicating its role in sustainable drug synthesis (Guo et al., 2017).

Synthesis of Derivatives

The synthesis of derivatives like 2-(4-((4-chlorophenyl)(phenyl)methyl)piperazin-1-yl)ethanol from 2-[(4-Chlorobenzyl)oxy]-1-ethanol has been explored. This process involves optimizing technological parameters like raw material ratio, reaction time, and temperature. Such research demonstrates the compound's utility in creating structurally diverse derivatives for potential pharmaceutical applications (Wang Jin-peng, 2013).

Catalytic Hydroxylation

Studies on chloroperoxidase-catalyzed hydroxylation have shown the oxidation of similar compounds to 4-methoxybenzyl alcohol and 1-(4'-methoxyphenyl)ethanol. This indicates potential applications of 2-[(4-Chlorobenzyl)oxy]-1-ethanol in selective oxidation reactions, useful in both biochemical and industrial processes (Miller, Tschirret-Guth, & Ortiz de Montellano, 1995).

Biotransformation

The biotransformation of similar chloro compounds using bacterial strains has been studied for the production of chiral intermediates. This research suggests the possibility of using 2-[(4-Chlorobenzyl)oxy]-1-ethanol in biocatalytic processes, particularly in the synthesis of enantiomerically pure compounds (Miao et al., 2019).

Safety and Hazards

Propriétés

IUPAC Name |

2-[(4-chlorophenyl)methoxy]ethanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11ClO2/c10-9-3-1-8(2-4-9)7-12-6-5-11/h1-4,11H,5-7H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QWKQPDIBDYVUIZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1COCCO)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11ClO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30377131 | |

| Record name | 2-[(4-Chlorophenyl)methoxy]ethan-1-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30377131 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

186.63 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-[(4-Chlorobenzyl)oxy]-1-ethanol | |

CAS RN |

1200-15-3 | |

| Record name | 2-[(4-Chlorophenyl)methoxy]ethanol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1200-15-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-[(4-Chlorophenyl)methoxy]ethan-1-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30377131 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.